molecular formula C₈H₃D₄ClO₂ B1161784 6-Chloro-2,3-dihydro-1,4-benzodioxin-d4

6-Chloro-2,3-dihydro-1,4-benzodioxin-d4

Cat. No.: B1161784
M. Wt: 174.62
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2,3-dihydro-1,4-benzodioxin-d4 is a deuterated stable isotope of 6-Chloro-2,3-dihydro-1,4-benzodioxin, characterized by a molecular formula of C 8 H 3 D 4 ClO 2 and a molecular weight of 174.62 g/mol . This compound serves as a critical building block in medicinal chemistry research, specifically in the preparation of naphthylsulfonylamino hydroxamic acid derivatives, which function as potent inhibitors of Matrix Metalloproteinases MMP-12 and MMP-13 . The 1,4-benzodioxane scaffold is a versatile and privileged structure in drug design, known for its ability to interact with diverse biological targets, which underpins the research value of this deuterated analog . Deuterated compounds like this one are invaluable tools in drug discovery and development. The incorporation of deuterium (D) can alter the pharmacokinetic and metabolic profile of a lead compound, a phenomenon known as the deuterium isotope effect. This makes such isotopes essential for use in mass spectrometry, metabolic studies, and tracing the fate of molecules in complex biological systems. For research purposes, this compound should be stored refrigerated at 2-8°C . This product is intended for laboratory research applications only and is not classified as a drug, pharmaceutical, or medicinal product.

Properties

Molecular Formula

C₈H₃D₄ClO₂

Molecular Weight

174.62

Synonyms

2,3-Dihydro-6-chlorobenzo[b]dioxin-d4;  6-Chloro-1,4-benzodioxane-d4

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for 6 Chloro 2,3 Dihydro 1,4 Benzodioxin D4

Retrosynthetic Analysis of the 6-Chloro-2,3-dihydro-1,4-benzodioxin-d4 Core

A retrosynthetic analysis of the target molecule, this compound, simplifies the synthetic challenge by disconnecting the molecule into readily available or synthetically accessible precursors. The core structure is a 1,4-benzodioxin (B1211060), which is a type of ether. The most logical disconnections are the two ether C-O bonds. amazonaws.com This approach, common in the synthesis of ethers, leads to two key synthons: a catechol derivative and a two-carbon unit.

Specifically, this disconnection points to a double Williamson ether synthesis as the key bond-forming strategy. francis-press.com The required precursors are identified as 4-chlorocatechol (B124253) and a deuterated two-carbon electrophile. For the introduction of four deuterium (B1214612) atoms at the 2,3-positions, a fully deuterated 1,2-dihaloethane, such as 1,2-dibromoethane-d4 (B144223), is the ideal reagent. sigmaaldrich.comisotope.com

Table 1: Key Precursors Identified via Retrosynthetic Analysis

Target Molecule Precursor 1 Precursor 2

Deuterium Labeling Approaches at the 2,3-Dihydro Positions

The incorporation of deuterium into the target molecule can be achieved through two primary strategies: direct exchange on the final molecule or, more commonly, by using a deuterated building block during the synthesis. researchgate.netprinceton.edu

Direct Deuteration Methods

Direct hydrogen-deuterium exchange on an existing 6-chloro-2,3-dihydro-1,4-benzodioxin molecule is a theoretically possible but synthetically challenging approach. The C-H bonds at the 2,3-positions are on a saturated aliphatic ring and lack the acidity needed for simple base-catalyzed exchange. While some acid-catalyzed exchange methods exist for specific structures, they often require harsh conditions and can lead to a mixture of products or decomposition. nih.gov This route is generally less efficient and provides lower isotopic purity compared to building the molecule from labeled precursors. princeton.edu

Synthesis via Deuterated Precursors

A more robust and widely used strategy involves the synthesis of the target compound using precursors that already contain the deuterium atoms at the desired positions. researchgate.net This ensures high levels of isotopic enrichment and regioselectivity. For this compound, this involves the preparation of a deuterated two-carbon electrophile and its subsequent reaction with a catechol derivative.

1,2-Dibromoethane-d4 is a key deuterated precursor for this synthesis. sigmaaldrich.comisotope.com It can be prepared through several methods, one of which involves the reaction of acetylene-d2 (B86588) with deuterium bromide. sigmaaldrich.com A more common laboratory-scale synthesis starts from ethylene-d4 (B1596295) glycol. Ethylene-d4 glycol can be converted to 1,2-dibromoethane-d4 by reaction with hydrobromic acid (HBr), often generated in situ from sodium bromide and sulfuric acid. sciencemadness.org While direct conversion of glycols to dihalides can sometimes result in low yields, the use of a strong acid like sulfuric acid helps to drive the reaction by absorbing the water produced. sciencemadness.org

Table 2: Example Reaction Conditions for Dihaloethane Synthesis

Starting Material Reagents Product Typical Yield
Ethylene (B1197577) glycol NaBr, H₂SO₄ (conc.), H₂O 1,2-Dibromoethane ~48% sciencemadness.org

Note: The yield for the reaction starting from ethylene glycol is for the non-deuterated analog but illustrates the general efficiency of the method.

For the specific target compound, this compound, the deuterium is located on the dihydrodioxin ring, meaning the catechol portion of the molecule is not deuterated. The required starting material is 4-chlorocatechol. ebi.ac.uknih.gov This compound can be synthesized by the direct chlorination of catechol. prepchem.com Using reagents such as sulfuryl chloride or chlorine gas typically yields 4-chlorocatechol as the major product. prepchem.com

Multi-Step Synthesis of this compound

The final assembly of this compound is achieved through a double intermolecular Williamson ether synthesis. francis-press.com This reaction involves the condensation of 4-chlorocatechol with 1,2-dibromoethane-d4.

The reaction is typically carried out under basic conditions to deprotonate the two hydroxyl groups of the catechol, forming a more nucleophilic phenoxide intermediate. This dianion then reacts with both ends of the 1,2-dibromoethane-d4 molecule in a double SN2 reaction to form the six-membered dioxin ring. Common bases used for this transformation include potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH). The reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the reaction. scielo.brscirp.org

Step-by-step synthesis:

Deprotonation: 4-Chlorocatechol is treated with at least two equivalents of a suitable base (e.g., K₂CO₃) in a solvent like DMF.

Cyclization: 1,2-Dibromoethane-d4 is added to the reaction mixture. The mixture is typically heated to ensure the cyclization proceeds to completion, forming the desired this compound. scirp.orgscirp.org

Workup and Purification: After the reaction is complete, a standard aqueous workup is performed to remove inorganic salts and the solvent. The crude product is then purified, typically by column chromatography or recrystallization, to yield the final, high-purity labeled compound.

Table 3: General Conditions for Williamson Ether Synthesis of Benzodioxins

Reactant 1 Reactant 2 Base Solvent Condition
A Catechol Derivative 1,2-Dibromoethane K₂CO₃ Acetone Reflux scirp.org

Ring Closure Reactions for Benzodioxin Formation

The formation of the 2,3-dihydro-1,4-benzodioxin ring system is most commonly achieved through a variation of the Williamson ether synthesis. This reaction involves the nucleophilic attack of a catecholate on a suitable dielectrophile, typically a 1,2-dihaloethane, to form the characteristic six-membered heterocyclic ring containing two oxygen atoms.

A general and effective method involves the reaction of a catechol with a 1,2-dihaloethane in the presence of a base. The base deprotonates the hydroxyl groups of the catechol to form a more nucleophilic phenoxide, which then undergoes a double intramolecular SN2 reaction to form the dioxin ring. nih.gov

For the synthesis of the deuterated analog, this compound, a deuterated ethylene glycol derivative is employed. A plausible and efficient route utilizes 1,2-dibromoethane-d4 as the dielectrophile. The reaction proceeds by reacting a substituted catechol, such as 4-chlorocatechol, with 1,2-dibromoethane-d4 in the presence of a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). nih.gov

Table 1: Key Reagents for Benzodioxin Ring Formation

ReagentRole
4-ChlorocatecholAromatic precursor with pre-installed chloro substituent
1,2-Dibromoethane-d4Deuterated dielectrophile for ring closure
Potassium CarbonateBase to facilitate the formation of the catecholate
Dimethylformamide (DMF)Polar aprotic solvent

The reaction mixture is typically heated to promote the cyclization. The use of a deuterated building block like 1,2-dibromoethane-d4 ensures the specific incorporation of four deuterium atoms onto the ethylene bridge of the benzodioxin ring system.

Introduction of the Chloro Substituent at Position 6

The introduction of the chlorine atom at the 6-position of the benzodioxin ring can be achieved through several synthetic strategies. A common approach involves starting with a commercially available and appropriately substituted catechol precursor.

One such strategy begins with 4-nitrocatechol (B145892). chemicalbook.com This starting material can be subjected to the Williamson ether synthesis with 1,2-dibromoethane-d4 to yield 6-nitro-2,3-dihydro-1,4-benzodioxin-d4. The nitro group is a versatile functional group that can be readily converted to the desired chloro substituent.

The synthetic sequence would involve the following steps:

Ring Closure: Reaction of 4-nitrocatechol with 1,2-dibromoethane-d4 in the presence of a base to form 6-nitro-2,3-dihydro-1,4-benzodioxin-d4.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using standard reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This yields 6-amino-2,3-dihydro-1,4-benzodioxin-d4.

Sandmeyer Reaction: The resulting amino group can then be converted to a chloro group via a Sandmeyer reaction. youtube.com This involves the diazotization of the amine with sodium nitrite (B80452) in the presence of a strong acid, followed by treatment with a copper(I) chloride solution to introduce the chlorine atom at the 6-position.

Table 2: Reaction Sequence for Chloro-Substituent Introduction

StepReactionKey Reagents
1Williamson Ether Synthesis4-Nitrocatechol, 1,2-Dibromoethane-d4, Base
2Nitro Group ReductionSnCl2/HCl or H2/Pd-C
3Sandmeyer ReactionNaNO2/HCl, CuCl

This multi-step approach allows for the regioselective introduction of the chlorine atom at the desired position on the benzodioxin ring.

Purification and Isolation Techniques for Deuterated Compounds

The purification and isolation of the final product, this compound, are crucial to ensure its suitability for analytical applications. Standard organic chemistry purification techniques are employed, with careful consideration to minimize any potential for isotopic dilution.

Common purification methods include:

Crystallization: This is a primary method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical and is determined by the solubility characteristics of the compound.

Distillation: For liquid products, distillation can be an effective purification method, separating compounds based on differences in their boiling points. Given that 6-Chloro-2,3-dihydro-1,4-benzodioxin is likely a solid at room temperature, this technique would be less applicable for the final product but could be used for purifying liquid starting materials or intermediates.

Chromatography: Column chromatography is a versatile technique for separating components of a mixture. A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina), and the components are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase (eluent). Thin-layer chromatography (TLC) is often used to monitor the progress of the purification.

Following purification, the identity and isotopic enrichment of the compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). ¹H NMR can be used to confirm the absence of protons on the deuterated positions, while ²H NMR will show a signal for the deuterium atoms. Mass spectrometry will show the expected molecular ion peak corresponding to the mass of the deuterated compound.

Advanced Spectroscopic and Structural Elucidation of 6 Chloro 2,3 Dihydro 1,4 Benzodioxin D4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Confirmation

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For 6-Chloro-2,3-dihydro-1,4-benzodioxin-d4, NMR is crucial for verifying the position and extent of deuterium (B1214612) incorporation.

The ¹H-NMR spectrum is the most direct method to confirm the successful deuteration of the dioxin portion of the molecule. In the non-deuterated analogue, 6-Chloro-2,3-dihydro-1,4-benzodioxin, the protons on the dioxin ring typically appear as a singlet or a multiplet in the region of 4.2-4.3 ppm. For the d4 analogue, the intensity of this signal is expected to be significantly reduced, ideally close to zero. Any remaining small signal in this region would correspond to residual, non-deuterated starting material or impurities.

The aromatic protons on the benzene (B151609) ring are expected to show signals consistent with a 1,2,4-trisubstituted pattern. These would typically appear as a doublet for the proton at C5, a doublet of doublets for the proton at C7, and a doublet for the proton at C8. The exact chemical shifts can be influenced by the solvent and the presence of the chlorine atom.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-5 ~6.8 d
H-7 ~6.7 dd
H-8 ~6.9 d
Residual -OCD₂CD₂O- ~4.3 s (very low intensity)

Note: Predicted values are based on the non-deuterated analogue and may vary based on experimental conditions.

The ¹³C-NMR spectrum provides further confirmation of deuteration. The carbon atoms directly bonded to deuterium (C2 and C3) will exhibit a characteristic multiplet signal due to carbon-deuterium coupling (¹³C-¹D coupling) and will be significantly attenuated in intensity compared to the protonated carbons. Furthermore, the chemical shifts of these carbons may experience a slight upfield shift, known as an isotope shift. The signals for the carbons in the aromatic ring (C4a, C5, C6, C7, C8, C8a) will remain largely unaffected, providing a stable internal reference.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-2, C-3 ~64 (broadened/multiplet)
C-4a ~143
C-5 ~117
C-6 ~128
C-7 ~116
C-8 ~121
C-8a ~142

Note: Predicted values are based on the non-deuterated analogue and may vary based on experimental conditions.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the coupled aromatic protons (H-5, H-7, and H-8), confirming their connectivity. The absence of significant cross-peaks to the 4.3 ppm region would further validate the high degree of deuteration on the dioxin ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. In the HSQC spectrum of this compound, the aromatic carbons would show cross-peaks to their attached protons. The deuterated carbons (C-2 and C-3) would not show any correlation in a standard ¹H-detected HSQC, confirming the location of the deuterium labels.

Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Determination

Mass spectrometry is a key technique for determining the molecular weight and confirming the isotopic enrichment of this compound.

HR-ESI-MS provides a highly accurate mass measurement, allowing for the unequivocal determination of the elemental composition. For this compound, the expected exact mass of the molecular ion [M]⁺ would be higher than that of its non-deuterated counterpart due to the presence of four deuterium atoms. The molecular formula for the non-deuterated analogue is C₈H₇ClO₂. nih.gov The deuterated version will have the formula C₈H₃D₄ClO₂.

Table 3: Comparison of Theoretical Exact Masses

Compound Molecular Formula Theoretical Exact Mass (m/z)
6-Chloro-2,3-dihydro-1,4-benzodioxin C₈H₇³⁵ClO₂ 170.0135
This compound C₈H₃D₄³⁵ClO₂ 174.0386

Note: Masses are for the most abundant isotopes.

Observing a peak corresponding to the calculated exact mass for the d4 isotopologue in the HR-ESI-MS spectrum would provide strong evidence for the successful synthesis of the target compound.

Mass spectrometry also allows for the assessment of isotopic purity. By examining the relative intensities of the signals corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) species, the percentage of deuterium incorporation can be quantified. In an ideal synthesis, the peak corresponding to the d4 isotopologue would be the base peak, with minimal contributions from the lower deuterated species. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will also be observed in the mass spectrum, resulting in an M and M+2 peak cluster for each isotopologue.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. For this compound, the spectra would be dominated by vibrations of the aromatic ring, the ether linkages, and the deuterated dihydrodioxin ring.

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The primary influence of the deuterium substitution on the ethylene (B1197577) group of the dihydrodioxin ring will be the appearance of C-D stretching and bending vibrations at lower frequencies compared to their C-H counterparts, a direct consequence of the heavier mass of deuterium.

Theoretical and experimental studies on the parent compound, 1,4-benzodioxan, provide a solid foundation for assigning the expected vibrational modes. The key regions in the FTIR spectrum would be:

Aromatic C-H Stretching: Vibrations associated with the aromatic protons are anticipated in the 3100-3000 cm⁻¹ region.

C-D Stretching: The deuterated ethylene moiety would give rise to C-D stretching bands, typically found in the 2250-2100 cm⁻¹ range. These are shifted down from the usual C-H aliphatic stretching region (3000-2850 cm⁻¹) due to the isotopic substitution.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring are expected to appear as a series of bands in the 1600-1450 cm⁻¹ region.

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the ether linkages are characteristic and would likely be observed in the 1300-1000 cm⁻¹ region. These are crucial for identifying the dioxin ring structure.

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a band in the 800-600 cm⁻¹ range.

C-D Bending: The bending (scissoring, wagging, twisting, and rocking) vibrations of the deuterated methylene (B1212753) groups would be present at lower frequencies, typically below 1200 cm⁻¹.

A study on a related chalcone (B49325), (E)-1-(2,3-dihydrobenzo[b] researchgate.netnih.govdioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one, reported aromatic C-H stretching vibrations in the range of 3156–2934 cm⁻¹ and C=C stretching at 1575 cm⁻¹, which aligns with the expected regions for the title compound. nih.goviucr.org

Table 1: Predicted FTIR Spectral Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Functional Group
Aromatic C-H Stretch 3100 - 3000 Benzene Ring
C-D Stretch 2250 - 2100 Deuterated Dioxin Ring
Aromatic C=C Stretch 1600 - 1450 Benzene Ring
Asymmetric C-O-C Stretch ~1250 Dioxin Ring Ether Linkage
Symmetric C-O-C Stretch ~1050 Dioxin Ring Ether Linkage
C-D Bending < 1200 Deuterated Dioxin Ring

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be instrumental in characterizing the vibrations of the carbon skeleton.

Expected prominent features in the Raman spectrum include:

Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring, typically a strong and sharp band around 1000 cm⁻¹, would be a key feature. Aromatic C-H and C=C stretching vibrations would also be present.

C-D Vibrations: The C-D stretching and bending vibrations will also be observable in the Raman spectrum, complementing the FTIR data.

Dioxin Ring Vibrations: The skeletal vibrations of the dihydrodioxin ring would also be Raman active.

Detailed vibrational analyses of 1,4-benzodioxan have shown that its twisted C₂ structure results in distinct Raman and infrared active modes. researchgate.net The introduction of the chloro-substituent and deuteration in this compound would alter the symmetry and thus the spectral activity of these modes, but the fundamental vibrations of the ring system would remain.

Table 2: Predicted Raman Spectral Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Functional Group
Aromatic C-H Stretch 3100 - 3000 Benzene Ring
C-D Stretch 2250 - 2100 Deuterated Dioxin Ring
Aromatic Ring Breathing ~1000 Benzene Ring
C-O-C Symmetric Stretch ~1050 Dioxin Ring Ether Linkage

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

As of the latest literature review, a specific crystal structure for this compound has not been published. However, X-ray crystallographic studies on closely related 2,3-dihydro-1,4-benzodioxin derivatives provide a reliable model for its expected solid-state conformation and intermolecular interactions. The isotopic substitution of hydrogen with deuterium is not expected to significantly alter the crystal packing or molecular geometry.

Crystallographic analysis of (E)-1-(2,3-dihydrobenzo[b] researchgate.netnih.govdioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one reveals that the dihydrodioxin ring adopts a half-chair conformation. nih.goviucr.org This is a common conformation for this ring system, as also noted in studies of other derivatives like tetraaquabis(2,3-dihydro-1,4-benzodioxine-2-carboxylato)calcium(II). iucr.org In this conformation, the atoms of the ethylene group are puckered out of the plane of the benzene ring, minimizing steric strain.

Table 3: Expected Crystallographic Parameters for the Dihydrodioxin Moiety

Parameter Expected Value/Conformation Basis of Prediction
Dihydrodioxin Ring Conformation Half-chair Analogy with related crystal structures nih.goviucr.orgiucr.org

In the absence of strong hydrogen bond donors, the crystal packing of this compound would likely be governed by a combination of weaker interactions. Based on the analysis of related structures, the following interactions are anticipated:

π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

C-H···O Interactions: Weak hydrogen bonds between the aromatic C-H groups and the oxygen atoms of the dioxin ring of neighboring molecules are likely to be present.

C-H···Cl Interactions: The chlorine substituent provides a site for weak C-H···Cl hydrogen bonding.

A study of a substituted chalcone containing the dihydrobenzodioxine ring identified C—H⋯O and C—H⋯Cl hydrogen bonds, as well as π–π stacking of aromatic rings, as the determining packing motifs. nih.goviucr.orgresearchgate.net

Computational and Theoretical Investigations of 6 Chloro 2,3 Dihydro 1,4 Benzodioxin D4

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure.

Density Functional Theory (DFT) Studies of Conformational Preferences.

No published Density Functional Theory (DFT) studies specifically analyzing the conformational preferences of 6-Chloro-2,3-dihydro-1,4-benzodioxin-d4 are currently available. Such studies would be invaluable in determining the most stable three-dimensional arrangements of the molecule, taking into account the influence of the deuterium (B1214612) atoms on the puckering of the dioxin ring and the orientation of the chloro-substituent.

Molecular Electrostatic Potential (MEP) Mapping.

There are no available Molecular Electrostatic Potential (MEP) maps for this compound in the existing literature. An MEP map would illustrate the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites, which is crucial for predicting its intermolecular interactions and reactive behavior.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies).

Currently, there are no computationally predicted Nuclear Magnetic Resonance (NMR) chemical shifts or vibrational frequencies for this compound. Theoretical predictions of these spectroscopic properties are essential for the structural elucidation of the compound and for interpreting experimental data.

Simulation of Kinetic Isotope Effects (KIEs) on Hypothetical Reaction Pathways.

Transition State Analysis for Deuterium-Sensitive Reactions.

No research has been published on the simulation of Kinetic Isotope Effects (KIEs) or the transition state analysis for any hypothetical reactions involving this compound. Investigating KIEs would provide insight into reaction mechanisms by revealing the energetic differences between the deuterated and non-deuterated reactants in the transition state.

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Interactions.

There is a lack of published molecular dynamics simulations for this compound. Such simulations would offer a dynamic perspective on the molecule's conformational flexibility and its interactions with various solvents, which are important for understanding its behavior in different chemical environments.

In Vitro Mechanistic Studies and Analytical Applications of 6 Chloro 2,3 Dihydro 1,4 Benzodioxin D4

Use as an Internal Standard in Advanced Analytical Methods

Stable isotope-labeled compounds, such as 6-Chloro-2,3-dihydro-1,4-benzodioxin-d4, are considered the gold standard for internal standards in quantitative mass spectrometry. nih.gov Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. However, their mass difference allows for their distinct detection by the mass spectrometer.

Development of Quantitative Assays using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for the sensitive and selective quantification of small molecules in biological fluids. In the development of such assays, an internal standard is crucial for correcting for variations in sample extraction, matrix effects, and instrument response. The use of a stable isotope-labeled internal standard like this compound is ideal for the quantification of the non-labeled form of the compound. nih.gov

The development of a quantitative LC-MS/MS assay would involve optimizing the chromatographic conditions to achieve good separation of the analyte from other matrix components, and tuning the mass spectrometer to specifically detect the precursor and product ions of both the analyte and the internal standard.

Table 1: Illustrative LC-MS/MS Parameters for a Hypothetical Assay

ParameterAnalyte (6-Chloro-2,3-dihydro-1,4-benzodioxin)Internal Standard (this compound)
Precursor Ion (m/z)171.0175.0
Product Ion (m/z)125.0129.0
Collision Energy (eV)2020
Retention Time (min)3.53.5

Note: The values in this table are hypothetical and would need to be determined experimentally.

Calibration Curve Generation and Method Validation

A calibration curve is generated by analyzing a series of calibration standards containing known concentrations of the analyte and a fixed concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. This curve is then used to determine the concentration of the analyte in unknown samples.

Method validation is a critical step to ensure the reliability of the analytical method. This process involves assessing the method's linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. The use of a stable isotope-labeled internal standard generally leads to improved accuracy and precision. nih.gov

Investigation of In Vitro Metabolic Fate using Isotopic Labeling

Isotopic labeling is a powerful technique for tracing the metabolic fate of a compound. The deuterium (B1214612) atoms in this compound allow for its differentiation from endogenous compounds and its non-labeled counterpart, facilitating the identification of its metabolites.

Microsomal Stability Studies (e.g., Rat Liver Microsomes)

Liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s, are commonly used to assess the metabolic stability of new chemical entities. scialert.netnih.govmdpi.com In a typical microsomal stability assay, the test compound is incubated with liver microsomes and cofactors, and the decrease in its concentration over time is monitored. researchgate.net

Table 2: Representative Data from a Hypothetical Microsomal Stability Assay

Incubation Time (min)Percent Remaining of this compound
0100
585
1560
3035
6010

Note: This data is illustrative and does not represent actual experimental results.

Elucidation of Phase I and Phase II Metabolic Pathways in Cellular Systems

In vitro systems such as hepatocytes can be used to investigate both Phase I (functionalization) and Phase II (conjugation) metabolic pathways. nih.gov Phase I reactions, primarily mediated by cytochrome P450 enzymes, introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. nih.gov

The presence of deuterium atoms at sites of metabolic modification can slow down the rate of enzymatic reactions, a phenomenon known as the kinetic isotope effect. This can lead to "metabolic shunting," where the metabolism of the molecule is redirected to other sites that are not deuterated. researchgate.net Studying the metabolic profile of this compound in comparison to its non-deuterated analog could reveal alternative metabolic pathways that might otherwise be minor. For example, if a primary site of hydroxylation is blocked by deuterium, an increase in metabolites formed by oxidation at other positions might be observed. researchgate.net

Impact of Deuteration on Enzyme-Substrate Interactions (e.g., Cytochrome P450)

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, at specific molecular positions is a powerful tool in mechanistic enzymology. This substitution can significantly alter the kinetics of enzyme-catalyzed reactions, an observation known as the kinetic isotope effect (KIE). For cytochrome P450 (P450) enzymes, which are central to drug metabolism, the KIE is particularly relevant. nih.govnih.gov Most P450-mediated reactions involve the oxidative cleavage of a carbon-hydrogen (C-H) bond, which is often the rate-limiting step in the catalytic cycle. researchgate.netresearchgate.net

When a C-H bond targeted for oxidation is replaced with a more stable carbon-deuterium (C-D) bond, the energy required for bond cleavage increases. This is because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. Consequently, breaking the C-D bond requires more activation energy, leading to a slower reaction rate. researchgate.net This deceleration of metabolism is a primary application of deuteration in drug design. nih.gov

For a molecule like this compound, deuteration of the dihydrodioxin ring could potentially slow its oxidative metabolism by P450 enzymes. This approach has been considered for compounds with similar structures, such as the deuteration of the methylenedioxyphenyl moiety of paroxetine (B1678475) to reduce the formation of unwanted metabolites. nih.gov The precise impact must be determined empirically, as the KIE is dependent on the specific P450 isozyme and the exact position of deuteration. doaj.org

Table 1: Illustrative Kinetic Isotope Effect (KIE) on a Hypothetical P450-Mediated Reaction This table provides a conceptual illustration of how deuteration might affect key kinetic parameters. Actual values would need to be determined experimentally for this compound.

Compoundkcat (min-1)Km (µM)kcat/Km (min-1µM-1)KIE (DV or D(V/K))
6-Chloro-2,3-dihydro-1,4-benzodioxin (Protiated)10.05.02.0N/A
This compound (Deuterated)2.55.20.484.0 (on kcat)

Fundamental Biological Interaction Studies

The 1,4-benzodioxan scaffold, the core structure of the compound , is found in numerous biologically active molecules that interact with a range of protein targets. scirp.orgscirp.org Understanding these interactions is fundamental to elucidating their mechanism of action. Derivatives of 1,4-benzodioxan have been shown to bind with high affinity to various receptors and enzymes. For example, specific benzodioxan-related compounds exhibit high affinity and selectivity for α1-adrenoreceptor subtypes and 5-HT1A serotoninergic receptors. nih.gov Other research has identified the bacterial cell division protein FtsZ as a target for a class of benzodioxane–benzamide inhibitors. nih.gov Furthermore, related structures are being investigated for their potential to inhibit enzymes like lipoxygenase and cholinesterases.

A suite of powerful biophysical techniques is available to precisely measure the binding affinity and kinetics of a small molecule like this compound to its target biomolecule. nih.govnih.gov These methods provide quantitative data on parameters such as the dissociation constant (Kd), association rate (kon), and dissociation rate (koff).

Surface Plasmon Resonance (SPR): SPR offers real-time, label-free analysis of binding events. irbm.comyoutube.com In a typical experiment, the target protein is immobilized on a sensor chip, and a solution containing the compound is flowed over the surface. The change in refractive index upon binding is measured, providing kinetic and affinity data. youtube.com

Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for thermodynamic characterization of binding interactions. nih.gov It directly measures the heat released or absorbed during the binding event as the ligand is titrated into a solution of the protein. youtube.com This allows for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a highly versatile tool for studying protein-ligand interactions in solution. nih.govirbm.com Ligand-observed NMR experiments can rapidly screen for binding, while protein-observed methods, such as Chemical Shift Perturbation (CSP), can map the binding site on the protein surface.

Mass Spectrometry (MS): Affinity selection mass spectrometry is a high-throughput method used to identify compounds that bind to a target protein from a mixture. nih.gov It relies on the detection of the ligand that remains bound to the protein after a separation step. nih.gov

Table 2: Overview of Biophysical Methods for Binding Analysis

MethodPrimary OutputKey AdvantageReference
Surface Plasmon Resonance (SPR)kon, koff, KdReal-time kinetic data, label-free irbm.com, youtube.com
Isothermal Titration Calorimetry (ITC)Kd, ΔH, Stoichiometry (n)Direct measurement of thermodynamic parameters nih.gov
Nuclear Magnetic Resonance (NMR)Binding site, Kd, structural changesAtomic-level detail in solution irbm.com, nih.gov
Affinity Selection Mass Spectrometry (AS-MS)Binding identification (Hit)High throughput, sensitivity nih.gov

Deuteration can influence not only the metabolic fate of a molecule but also its binding kinetics and affinity, a phenomenon known as the Deuterium Isotope Effect on Binding. While often more subtle than the KIE on bond cleavage, these effects can provide deep insights into the nature of the binding interaction. The substitution of hydrogen with deuterium alters the vibrational modes of the molecule, which can affect non-covalent interactions like hydrogen bonds and van der Waals forces that are critical for molecular recognition. cchmc.org

It is known that deuterium substitution can change the binding constants of molecules to protein receptors. wikipedia.org For example, studies on the dissociation of a protein-ligand complex showed a measurable inverse KIE (where the deuterated compound dissociates more slowly) in the gas phase, though the effect was not significant in aqueous solution, suggesting the solvent environment plays a crucial role. nih.gov The framework of hydrogen/deuterium exchange (HDX) mass spectrometry also highlights the complexity of these interactions, where ligand binding can either protect parts of the protein from deuteration (the canonical effect) or, in some cases, increase deuteration by inducing conformational changes. acs.orgnih.gov Therefore, investigating the binding kinetics of this compound compared to its protiated form can reveal the importance of specific C-H···X interactions within the binding pocket.

Studying cellular processes in an environment where water (H₂O) is replaced by deuterated water (D₂O or "heavy water") offers a unique window into metabolic dynamics and network-wide fluxes. The low natural abundance of deuterium means that administering 2H-labeled substrates allows for the tracing of their metabolic fate with minimal background signal. nih.gov

When cells are cultured in deuterated media, the deuterium from D₂O is incorporated into newly synthesized biomolecules, including amino acids, nucleotides, and lipids, via metabolic pathways. nih.gov This labeling can be tracked over time using techniques like mass spectrometry or NMR to quantify the turnover rates of different cellular components and the flux through various pathways. researchgate.net For instance, deuterium from D₂O can be used to measure de novo lipogenesis, the synthesis of fatty acids, which is implicated in various metabolic diseases. researchgate.net

Deuterium Metabolic Imaging (DMI) is an emerging technique that uses deuterated substrates (like glucose or acetate) to non-invasively monitor metabolic activity in 3D. nih.govnih.gov While high concentrations of D₂O can be toxic to cells, studies involving human participants using D₂O as a tracer have shown a strong safety signal at the doses and durations typically employed, which range from 40-100 ml/day for several weeks. nih.govnih.gov Mechanistically, these studies allow researchers to observe the integrated output of cellular metabolism, such as the flux through the TCA cycle or fermentation pathways, providing a holistic view of how cells adapt and function in a deuterated environment. nih.govnih.gov

Advanced Research Applications and Future Directions

Design and Synthesis of Novel Deuterated 1,4-Benzodioxin (B1211060) Derivatives for Mechanistic Probes

The synthesis of deuterated compounds like 6-Chloro-2,3-dihydro-1,4-benzodioxin-d4 is a cornerstone for mechanistic studies in drug metabolism and chemical reactivity. The presence of deuterium (B1214612) atoms at specific positions on the dihydrodioxin ring allows researchers to track the metabolic fate of the molecule and to investigate kinetic isotope effects (KIEs). A significant application of such deuterated standards is in the study of cytochrome P450 (CYP) mediated metabolism. By comparing the metabolism of the deuterated compound with its non-deuterated counterpart, researchers can pinpoint which C-H bonds are broken during metabolic processes.

The design of novel deuterated 1,4-benzodioxin derivatives often involves multi-step synthetic pathways. These can start from commercially available deuterated precursors or employ direct hydrogen isotope exchange (HIE) reactions. For instance, methods for synthesizing deuterated methoxy (B1213986) phenyl hydrazines, which can be precursors to more complex structures, have been developed. These methods involve steps like N-acetylation and alkylation with deuterated reagents such as iodomethane-d3. The resulting deuterated building blocks can then be used to construct a variety of 1,4-benzodioxin derivatives with deuterium labels at desired locations, enabling precise mechanistic investigations.

Exploration of the Deuterium Effect in Structure-Activity Relationship (SAR) Studies for Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The substitution of hydrogen with deuterium, known as deuteration, is an increasingly utilized strategy in SAR studies to generate new chemical entities with potentially improved properties.

Modulating Ligand-Target Interactions through Isotopic Substitution

The replacement of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, including its size, lipophilicity, and vibrational energy of its chemical bonds. While the electronic effects are minimal, the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can have a profound impact on ligand-target interactions. This is particularly relevant when a C-H bond is involved in the binding to a biological target or is a site of metabolic attack.

In the context of 1,4-benzodioxan related compounds, which have been studied for their activity at adrenoceptors, the conformation of the dihydrodioxane ring is crucial for drug-receptor interaction. Isotopic substitution with deuterium in this ring, as in this compound, can influence the conformational stability and, consequently, the binding affinity and selectivity for the target receptor. While direct studies on this specific compound are not widely published, the principle remains a key area of investigation in medicinal chemistry.

Development of Advanced Analytical Techniques Leveraging Deuterium Labeling

Deuterium-labeled compounds, such as this compound, are invaluable as internal standards in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotopically labeled (SIL) internal standard that co-elutes with the analyte but is distinguishable by its mass-to-charge ratio (m/z) allows for highly accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.

The development of LC-MS/MS methods for the quantification of analytes in complex biological matrices, such as urine or plasma, is significantly enhanced by the availability of their deuterated analogs. For example, a method for the quantitative analysis of armodafinil (B1684309) in biological samples was successfully developed using its deuterated standard prepared via a simple hydrogen-deuterium exchange reaction. This highlights the potential of using this compound as an internal standard for the quantification of its non-deuterated counterpart or related analytes.

Contribution of Research on this compound to Broader Understanding of Isotope Effects in Chemical and Biological Systems

Research on deuterated compounds like this compound contributes significantly to the broader understanding of kinetic isotope effects (KIEs). The KIE is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. The magnitude of the KIE can provide detailed information about the transition state of the rate-determining step of a reaction.

By studying the metabolism and reactivity of this compound, researchers can gain insights into the mechanisms of enzymatic reactions and the role of C-H bond activation. For instance, a lack of a secondary β-deuterium kinetic isotope effect in the solvolysis of a related chlorinated compound was interpreted as an indication of the participation of double bonds in the reaction mechanism. Such studies, while not directly on the title compound, illustrate the power of isotopic labeling in elucidating complex reaction pathways. The principles derived from these investigations are broadly applicable across chemical and biological systems.

Unexplored Research Avenues and Methodological Advancements

While the utility of deuterated compounds is well-established, there remain unexplored research avenues for this compound and related molecules. Future research could focus on:

Site-Selective Deuteration: Developing more efficient and highly regioselective methods for the synthesis of 1,4-benzodioxin derivatives with deuterium at specific, metabolically vulnerable positions.

Elucidation of Off-Target Effects: Using deuterated analogs to investigate the metabolic pathways leading to potential off-target effects or toxic metabolites.

Probing Protein-Ligand Dynamics: Employing solid-state NMR studies with deuterated ligands to gain high-resolution insights into the dynamics of ligand binding and receptor activation.

Development of PET Tracers: Exploring the potential of incorporating positron-emitting isotopes, in conjunction with deuterium labeling, to create novel PET (Positron Emission Tomography) tracers for in vivo imaging of specific biological targets.

Q & A

Q. How can the synthesis of 6-Chloro-2,3-dihydro-1,4-benzodioxin derivatives be optimized for reproducibility?

Methodological Answer: Synthesis typically involves nucleophilic substitution or sulfonamide coupling. For example, reacting 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides under dynamic pH control (pH 9–10) using aqueous Na₂CO₃ yields stable intermediates. Stirring at room temperature for 3–4 hours minimizes side reactions, as shown in multi-step protocols for benzodioxin sulfonamide derivatives . Triplicate experiments with statistical validation (mean ± SEM) ensure reproducibility.

Q. What spectroscopic techniques are critical for confirming the structure of 6-Chloro-2,3-dihydro-1,4-benzodioxin derivatives?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹).
  • ¹H NMR : Resolves aromatic protons (δ 6.8–7.2 ppm) and methylene groups in the dioxin ring (δ 4.2–4.5 ppm).
  • Mass Spectrometry (EIMS) : Confirms molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ for C₁₆H₁₄ClNO₃ at m/z 320.07) .
  • CHN Analysis : Validates elemental composition (e.g., %C, %H, %N within ±0.3% theoretical values) .

Q. How can researchers assess the toxicity profile of 6-Chloro-2,3-dihydro-1,4-benzodioxin-d4 in biological systems?

Methodological Answer:

  • In vitro assays : Use human hepatocyte models to evaluate metabolic stability and cytochrome P450 interactions.
  • In vivo studies : Monitor bioaccumulation in plasma, urine, or brain tissue via LC-MS/MS.
  • Transcriptomic profiling : Analyze endocrine disruption potential by quantifying hormone receptor (e.g., ERα, AR) expression changes .

Advanced Research Questions

Q. What computational strategies are effective for predicting the enzyme inhibition mechanisms of 6-Chloro-2,3-dihydro-1,4-benzodioxin derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with α-glucosidase or acetylcholinesterase active sites. Focus on hydrogen bonding with catalytic residues (e.g., Asp214 in α-glucosidase) and hydrophobic contacts .
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer pathways in enzyme inhibition .
  • MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å) and free energy landscapes (MM-PBSA) .

Q. How can stereochemical configurations of benzodioxin derivatives be resolved experimentally and computationally?

Methodological Answer:

  • NMR NOE Experiments : Detect spatial proximity between protons (e.g., 2S-(1R-benzyloxy-hex-5-enyl) vs. 2S-(1S-benzyloxy-hex-5-enyl) diastereomers) .
  • X-ray Crystallography : Determine absolute configuration using anomalous scattering (e.g., Flack parameter < 0.1) .
  • Comparative Rf Analysis : Correlate TLC mobility with computed dipole moments (e.g., higher Rf for lower dipole moments) .

Q. How should researchers address contradictions in toxicity data for chlorinated benzodioxins?

Methodological Answer:

  • Meta-Analysis : Aggregate data from heterogeneous studies (e.g., environmental vs. lab exposures) using random-effects models.
  • Dose-Response Modeling : Apply Hill slopes to reconcile low-dose hormesis and high-dose toxicity .
  • Confounder Adjustment : Control for variables like lipid solubility (logP) and protein binding affinity in pharmacokinetic models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.